Chroman-2-ylmethanamine

Description

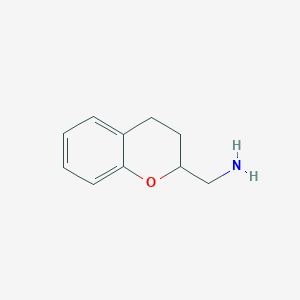

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRHATGBRQMDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460438 | |

| Record name | Chroman-2-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3990-59-8 | |

| Record name | [(Chroman-2-yl)methyl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3990-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chroman-2-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chroman-2-ylmethanamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chroman-2-ylmethanamine, a heterocyclic amine, has emerged as a molecule of significant interest in medicinal chemistry and materials science. Its unique structural scaffold, featuring a chroman moiety fused with a methanamine group, imparts a range of biological activities, including neuroprotective, antioxidant, antimicrobial, and anticonvulsant properties. This technical guide provides an in-depth overview of the structure, properties, and synthesis of this compound. It further details experimental protocols for the evaluation of its key biological activities and explores the underlying mechanism of action, with a focus on relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics and materials based on the chroman scaffold.

Structure and Properties

This compound, systematically named (3,4-dihydro-2H-chromen-2-yl)methanamine, is characterized by a bicyclic structure where a benzene ring is fused to a dihydropyran ring, with a methanamine substituent at the 2-position.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its hydrochloride salt is presented in Table 1. The data has been compiled from various chemical suppliers and databases.

| Property | Value (this compound) | Value (this compound HCl) | Reference(s) |

| CAS Number | 3990-59-8 | 149177-75-3 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₄ClNO | [1][2] |

| Molecular Weight | 163.22 g/mol | 199.68 g/mol | [1][2] |

| IUPAC Name | (3,4-dihydro-2H-chromen-2-yl)methanamine | (3,4-dihydro-2H-chromen-2-yl)methanamine hydrochloride | [1] |

| Synonyms | 2-(Aminomethyl)chroman, 3,4-Dihydro-2H-1-benzopyran-2-methanamine | - | [1] |

| Physical Form | Pale-yellow to Yellow-brown Liquid | Solid | |

| Melting Point | Not available | 52-54 °C | [3] |

| Boiling Point | Not available | Not available | |

| Density | Not available | Not available | |

| Solubility | Soluble in organic solvents like methanol and ethanol. | Soluble in water. | [4] |

| Purity | Typically >95% | Typically >97% | |

| SMILES | NCCc1oc2ccccc2CC1 | NCCc1oc2ccccc2CC1.Cl | [1] |

| InChI | InChI=1S/C10H13NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2 | InChI=1S/C10H13NO.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2;1H | [1] |

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the primary amine group and the chroman ring system. Key reactions include:

-

Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily reacting with electrophiles.

-

Acylation: It can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides.

-

Alkylation: The amine group can be alkylated with alkyl halides.

-

Reactions of the Chroman Ring: The aromatic part of the chroman ring can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid reactions at the amine.

Synthesis

The synthesis of this compound can be achieved through several routes, generally involving the formation of the chroman ring followed by the introduction or modification of the side chain at the 2-position.

General Synthesis Strategies

Common synthetic approaches include:

-

Ring Closure Reactions: Starting from a suitably substituted phenol and a three-carbon synthon, the chroman ring can be constructed. For instance, the reaction of a phenol with an α,β-unsaturated aldehyde or ketone can yield a chromanone, which can then be further modified.

-

Amination of Chroman Derivatives: A chroman-2-carboxaldehyde or a similar derivative can be subjected to reductive amination to introduce the methanamine group.

-

Modification of Pre-existing Chromans: A chroman with a suitable leaving group at the 2-methyl position can undergo nucleophilic substitution with an amine or a protected amine equivalent.

Biological Activities and Mechanism of Action

This compound and its derivatives have shown a range of promising biological activities.

Neuroprotective Effects

A derivative of this compound, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has demonstrated significant neuroprotective effects against excitotoxicity induced by glutamate and N-methyl-D-aspartate (NMDA).[5][6] This protection is attributed to both its antioxidant properties and its ability to modulate specific signaling pathways.

Studies on BL-M have revealed that its neuroprotective action involves the activation of the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathway.[5][6] This pathway is crucial for neuronal survival, plasticity, and memory formation. The proposed mechanism involves the phosphorylation of ERK, which in turn phosphorylates CREB, leading to the transcription of genes involved in neuroprotection.

Caption: Proposed ERK-CREB signaling pathway activated by a this compound derivative.

Antioxidant Activity

The chroman ring is a core structure in Vitamin E (tocopherols and tocotrienols), which are well-known antioxidants. The antioxidant potential of this compound derivatives is attributed to the ability of the phenolic hydroxyl group (if present) or the chroman ring itself to donate a hydrogen atom to quench free radicals.[7]

Antimicrobial Activity

Derivatives of chroman have been reported to possess antimicrobial activity against a range of pathogens. The mechanism is not fully elucidated but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Anticonvulsant Activity

Several chroman derivatives have been investigated for their anticonvulsant properties.[8] The mechanism of action is thought to involve modulation of ion channels or neurotransmitter systems in the central nervous system.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of this compound and its derivatives.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

This compound derivative (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Preparation of test compound and control solutions: Prepare a stock solution of the test compound and the positive control in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

-

Assay: a. To each well of a 96-well plate, add 100 µL of the test compound or control solution at different concentrations. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 100 µL of methanol instead of the test compound. d. Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.[9][10]

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

This compound derivative (test compound)

-

Standard antibiotic (e.g., Gentamicin, as a positive control)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of bacterial inoculum: Inoculate the bacterial strain in MHB and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Preparation of test compound and control solutions: Prepare a stock solution of the test compound and the standard antibiotic in a suitable solvent (e.g., DMSO), and then prepare serial two-fold dilutions in MHB in the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the test compound or control. Include a growth control well (inoculum in MHB without any compound) and a sterility control well (MHB only).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[11][12][13]

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

-

Male albino mice (e.g., Swiss albino, 20-25 g)

-

Electroconvulsive shock apparatus with corneal electrodes

-

This compound derivative (test compound)

-

Phenytoin or Carbamazepine (positive control)

-

Vehicle (e.g., 0.9% saline with a small amount of Tween 80)

-

Topical anesthetic for the cornea (e.g., 0.5% proparacaine hydrochloride)

Procedure:

-

Animal preparation and drug administration: Acclimatize the mice to the laboratory conditions for at least 3 days before the experiment. Administer the test compound, positive control, or vehicle to different groups of mice, typically via intraperitoneal (i.p.) injection. The test is usually conducted at the time of peak effect of the drug, which needs to be determined in preliminary studies (e.g., 30 or 60 minutes post-injection).

-

MES induction: a. Apply a drop of topical anesthetic to the corneas of the mouse. b. Place the corneal electrodes on the corneas. c. Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation: Observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered as the endpoint for protection.

-

Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated. The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be determined using probit analysis.[8][14][15][16][17]

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant ethics committee.

Future Perspectives

This compound and its derivatives represent a promising class of compounds with diverse therapeutic potential. Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the chroman scaffold for enhanced potency and selectivity for specific biological targets.

-

Elucidation of detailed mechanisms of action: To fully understand the molecular pathways involved in their biological effects.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of lead compounds.

-

Exploration of new applications: Investigating their potential in other therapeutic areas and in material science.

The comprehensive data and protocols presented in this guide are intended to facilitate further research and development of this important class of molecules.

References

- 1. 3,4-dihydro-2H-chromen-2-yl(phenoxy)methanamine | C16H17NO2 | CID 70297197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. DPPH Radical Scavenging Assay [mdpi.com]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. protocols.io [protocols.io]

- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 15. scispace.com [scispace.com]

- 16. benchchem.com [benchchem.com]

- 17. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Chroman-2-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chroman-2-ylmethanamine, a heterocyclic organic compound, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of its core chemical properties, synthesis, and established biological activities. The document details its potential as a neuroprotective, anticonvulsant, and antioxidant agent, supported by available quantitative data and mechanistic insights. Experimental protocols for relevant assays and visualizations of key signaling pathways are included to facilitate further research and application of this promising molecule.

Chemical and Physical Properties

This compound, also known as (3,4-dihydro-2H-chromen-2-yl)methanamine, is characterized by a chroman core with a methanamine substituent at the 2-position. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 3990-59-8 | |

| Molecular Formula | C₁₀H₁₃NO | |

| Molecular Weight | 163.22 g/mol | |

| IUPAC Name | (3,4-dihydro-2H-chromen-2-yl)methanamine | |

| Synonyms | 2-Aminomethylchroman, (Chroman-2-yl)methylamine | |

| Physical Form | Pale-yellow to Yellow-brown Liquid | |

| Storage Temperature | 2-8 °C |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, primarily involving the formation of the chroman ring system followed by the introduction of the aminomethyl group.

General Synthetic Approaches

Several strategies have been employed for the synthesis of the chroman scaffold, which is the core of this compound. These include:

-

Ring Closure Reactions: Cyclization of appropriate phenolic precursors is a common method to construct the chroman ring.

-

Amination Reactions: The amine group can be introduced via reductive amination of a corresponding aldehyde or through other amination protocols.[1]

-

Modification of Chroman Derivatives: Existing chroman structures can be chemically modified to introduce the methanamine side chain.[1]

A general workflow for the synthesis of chroman derivatives often involves the reaction of a salicylaldehyde with a suitable reagent to form the heterocyclic ring, which can then be further functionalized.

Illustrative Synthetic Workflow

Below is a conceptual workflow illustrating a potential synthetic pathway to this compound.

Caption: Conceptual synthetic workflow for this compound.

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a range of biological activities, suggesting their potential as therapeutic agents in several disease areas.[1]

Neuroprotective Effects

Derivatives of chroman have shown significant neuroprotective properties. Studies on related compounds indicate that they can protect neuronal cells from excitotoxicity and oxidative stress, which are key pathological mechanisms in neurodegenerative diseases like Alzheimer's disease.[2]

Signaling Pathway: The neuroprotective effects of some chroman derivatives have been linked to the activation of the ERK-CREB signaling pathway .[2] This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity.

Caption: ERK-CREB signaling pathway in neuroprotection by chroman derivatives.

Anticonvulsant Activity

Several studies have highlighted the potential of chroman derivatives as anticonvulsant agents.[3][4][5] While the exact mechanism for this compound is not fully elucidated, the chroman scaffold is a recognized pharmacophore in the design of antiepileptic drugs.

Quantitative Data: The anticonvulsant activity of various chroman analogs has been evaluated in animal models. The table below presents data for some active chroman derivatives from a representative study.

| Compound | MES Screen (ED₅₀ mg/kg) | scPTZ Screen (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |

| 5j | >100 | 18.4 | >300 | >16.3 | [3] |

| 5p | 68.2 | >100 | Toxic at 300 mg/kg | - | [3] |

| Phenytoin | 9.5 | >100 | 42.5 | 4.5 | [3] |

| Carbamazepine | 8.8 | 31.7 | 68.3 | 7.8 (MES) / 2.2 (scPTZ) | [3] |

MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole Seizure test.

Antioxidant Properties

The chroman ring is structurally related to vitamin E (α-tocopherol), a well-known antioxidant. Consequently, many chroman derivatives exhibit antioxidant activity by scavenging free radicals and protecting against oxidative stress.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of this compound.

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol.

-

A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the test compound or standard to the wells.

-

A control well should contain DPPH solution and methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

-

| Compound | DPPH Scavenging IC₅₀ (µg/mL) at 30 min | DPPH Scavenging IC₅₀ (µg/mL) at 60 min | Reference |

| 2c | 4.9 | 6.97 | [6] |

| 4c | 4.72 | 3.54 | [6] |

| 9c | >50 | 4.79 | [6] |

| Ascorbic Acid | 24.17 | 15.61 | [6] |

| BHT | 8.62 | 6.05 | [6] |

Conclusion and Future Directions

This compound presents a versatile scaffold with significant potential in drug discovery. Its demonstrated neuroprotective, anticonvulsant, and antioxidant properties warrant further investigation. Future research should focus on elucidating the specific mechanisms of action, conducting comprehensive structure-activity relationship (SAR) studies to optimize its therapeutic profile, and performing detailed in vivo efficacy and safety studies. The development of robust and scalable synthetic routes will also be crucial for advancing this promising compound towards clinical applications.

References

- 1. Buy this compound | 3990-59-8 [smolecule.com]

- 2. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3,4-Dihydro-2H-chromen-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3,4-dihydro-2H-chromen-2-yl)methanamine, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This document details its chemical identity, synthesis, and key biological activities, including its neuroprotective, antioxidant, and antimicrobial properties. Detailed experimental protocols for the evaluation of these activities are provided, alongside a summary of quantitative data from related chroman derivatives. Furthermore, a proposed signaling pathway for its neuroprotective effects is illustrated. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel chroman-based compounds.

Chemical Identity

-

IUPAC Name: (3,4-Dihydro-2H-chromen-2-yl)methanamine[1]

-

CAS Number: 3990-59-8

-

Molecular Formula: C₁₀H₁₃NO

-

Molecular Weight: 163.22 g/mol [2]

Synonyms

-

Chroman-2-ylmethanamine

-

2-(Aminomethyl)chroman

-

3,4-Dihydro-2H-1-benzopyran-2-methanamine

Physicochemical Properties

| Property | Value |

| Physical Form | Pale-yellow to Yellow-brown Liquid |

| Molecular Weight | 163.22 g/mol |

| Molecular Formula | C₁₀H₁₃NO |

| Storage | 2-8°C Refrigerator |

Synthesis

The synthesis of (3,4-dihydro-2H-chromen-2-yl)methanamine can be achieved through various synthetic routes. One of the most common and efficient methods is the reductive amination of 3,4-dihydro-2H-chromene-2-carbaldehyde.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of (3,4-dihydro-2H-chromen-2-yl)methanamine via reductive amination of the corresponding aldehyde.

Materials:

-

3,4-dihydro-2H-chromene-2-carbaldehyde

-

Ammonia solution (e.g., 7N in methanol) or ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Imine Formation: Dissolve 3,4-dihydro-2H-chromene-2-carbaldehyde (1 equivalent) in anhydrous methanol. Add a solution of ammonia in methanol (1.5-2 equivalents) or ammonium acetate (1.5-2 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (1.2 equivalents) or sodium triacetoxyborohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude amine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

-

Salt Formation (Optional): For easier handling and storage, the free amine can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Biological Activities and Experimental Protocols

Chroman derivatives have been investigated for a range of biological activities, including neuroprotective, antioxidant, and antimicrobial effects.

Neuroprotective Activity

Derivatives of chroman have shown promise in protecting neuronal cells from damage induced by excitotoxicity and oxidative stress.[3][4] The proposed mechanism of action for some chroman derivatives involves the activation of the ERK-CREB signaling pathway.[3]

This protocol outlines a method to assess the neuroprotective effects of (3,4-dihydro-2H-chromen-2-yl)methanamine in a cell-based assay.

Materials:

-

HT22 hippocampal neuronal cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Glutamate

-

(3,4-dihydro-2H-chromen-2-yl)methanamine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of (3,4-dihydro-2H-chromen-2-yl)methanamine (e.g., 1, 10, 50 µM) for 1-2 hours.

-

Induction of Excitotoxicity: Following pre-treatment, expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 12-24 hours. Include a vehicle control (no glutamate, no compound) and a glutamate-only control.

-

Cell Viability Assessment (MTT Assay):

-

After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

// Nodes NMDA_Receptor [label="NMDA Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glutamate [label="Glutamate (excess)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Chroman [label="(3,4-dihydro-2H-chromen-2-yl)methanamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; pERK [label="p-ERK", fillcolor="#FBBC05", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#34A853", fontcolor="#FFFFFF"]; pCREB [label="p-CREB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection\n(Increased Cell Survival)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Excitotoxicity [label="Excitotoxicity\n(Neuronal Cell Death)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Glutamate -> NMDA_Receptor [label="activates"]; NMDA_Receptor -> Excitotoxicity [color="#EA4335"]; Chroman -> ERK [label="activates", color="#4285F4"]; ERK -> pERK [style=dashed]; pERK -> CREB [label="phosphorylates"]; CREB -> pCREB [style=dashed]; pCREB -> Neuroprotection [color="#34A853"]; Chroman -> NMDA_Receptor [label="may inhibit", style=dotted, color="#4285F4"]; } } Caption: Proposed neuroprotective signaling pathway of (3,4-dihydro-2H-chromen-2-yl)methanamine.

Antioxidant Activity

The chroman moiety is a core component of Vitamin E (tocopherols), which are well-known antioxidants. Consequently, chroman derivatives are often investigated for their radical scavenging properties.

This protocol details a common method for evaluating the free radical scavenging activity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

(3,4-dihydro-2H-chromen-2-yl)methanamine

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

UV-Vis microplate reader

Procedure:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound and the positive control in methanol.

-

Assay: In a 96-well plate, add 100 µL of the DPPH solution to each well. Add 100 µL of the different concentrations of the test compound or positive control to the wells. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

Antimicrobial Activity

Certain chroman derivatives have been reported to possess antimicrobial properties against a range of pathogenic bacteria and fungi.

This protocol describes the broth microdilution method for determining the MIC of a compound.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

(3,4-dihydro-2H-chromen-2-yl)methanamine

-

Standard antibiotic (e.g., Gentamicin)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Prepare serial two-fold dilutions of the test compound and the standard antibiotic in MHB in a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary

The following tables summarize the biological activity of representative chroman derivatives. It is important to note that these values are for related compounds and may not be directly representative of (3,4-dihydro-2H-chromen-2-yl)methanamine itself.

Table 1: Neuroprotective Activity of a Chroman Derivative

| Compound | Assay | Model | IC₅₀ (µM) | Reference |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline | Glutamate-induced excitotoxicity | Primary cultured rat cortical cells | 16.95 | [3] |

Table 2: Antioxidant Activity of Chroman Derivatives

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| 4-hydroxycoumarin deriv. (2b) | DPPH assay | 278.24 | [5] |

| 4-hydroxycoumarin deriv. (6b) | DPPH assay | 212.12 | [5] |

Table 3: Antimicrobial Activity of Chroman-4-one Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Chroman-4-one (21) | S. epidermidis | 128 | [6] |

| Chroman-4-one (21) | P. aeruginosa | 128 | [6] |

| Chroman-4-one (21) | S. enteritidis | 128 | [6] |

Experimental Workflows

Workflow for Synthesis and Purification

// Nodes Start [label="Start: 3,4-dihydro-2H-chromene-2-carbaldehyde", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Imine_Formation [label="Imine Formation\n(Ammonia, Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Reduction\n(NaBH3CN or NaBH(OAc)3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n(DCM, NaHCO3)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Final Product:\n(3,4-dihydro-2H-chromen-2-yl)methanamine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Imine_Formation; Imine_Formation -> Reduction; Reduction -> Workup; Workup -> Purification; Purification -> Final_Product; } } Caption: General workflow for the synthesis and purification of (3,4-dihydro-2H-chromen-2-yl)methanamine.

Workflow for Biological Activity Screening

// Nodes Compound [label="Test Compound:\n(3,4-dihydro-2H-chromen-2-yl)methanamine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Neuro_Assay [label="Neuroprotection Assay\n(e.g., MTT Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antiox_Assay [label="Antioxidant Assay\n(e.g., DPPH Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Antimicrob_Assay [label="Antimicrobial Assay\n(e.g., MIC Determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(IC50 / MIC Calculation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Results [label="Biological Activity Profile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Compound -> Neuro_Assay; Compound -> Antiox_Assay; Compound -> Antimicrob_Assay; Neuro_Assay -> Data_Analysis; Antiox_Assay -> Data_Analysis; Antimicrob_Assay -> Data_Analysis; Data_Analysis -> Results; } } Caption: General workflow for the screening of biological activities.

Conclusion

(3,4-Dihydro-2H-chromen-2-yl)methanamine represents a valuable scaffold for the development of novel therapeutic agents and functional materials. Its potential neuroprotective, antioxidant, and antimicrobial activities warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this and related chroman derivatives. Future studies should focus on elucidating the precise mechanisms of action, optimizing the synthetic routes, and evaluating the in vivo efficacy and safety of this promising compound.

References

- 1. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 3990-59-8 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanistic Landscape of Chroman-2-ylmethanamine: A Technical Guide for Researchers

An In-depth Exploration of Potential Pharmacological Pathways and Molecular Interactions

Chroman-2-ylmethanamine, a heterocyclic amine featuring a chroman scaffold, represents a molecule of significant interest within medicinal chemistry and drug development. While direct, in-depth mechanistic studies on this specific entity are nascent, a growing body of research on its close structural analogs provides a compelling preliminary framework for understanding its potential biological activities. This technical guide synthesizes the current understanding of the probable mechanisms of action of this compound by examining the established pharmacology of its derivatives, focusing on its potential as a neuroprotective, antioxidant, and enzyme-modulating agent.

Core Biological Activities and Postulated Mechanisms

The chroman ring system is a privileged scaffold in medicinal chemistry, known to impart a range of biological effects. Derivatives of this compound have been investigated for several key therapeutic properties, suggesting a multi-faceted mechanism of action for the parent compound.

Neuroprotection and Anticonvulsant Activity

Several studies have highlighted the neuroprotective and anticonvulsant potential of chroman derivatives. The proposed mechanisms underlying these effects are diverse and may involve modulation of key signaling pathways and receptor systems within the central nervous system.

One significant avenue of investigation points towards the modulation of the Extracellular signal-regulated kinase (ERK)-cAMP response element-binding protein (CREB) signaling pathway . This pathway is crucial for neuronal survival, plasticity, and memory. Certain N-substituted derivatives of this compound have demonstrated neuroprotective effects by promoting the phosphorylation of both ERK and CREB. This activation is thought to upregulate the expression of pro-survival genes, thereby protecting neurons from excitotoxic and oxidative stress-induced damage.

Furthermore, some chroman derivatives have shown affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors . These receptors are involved in a variety of cellular functions, including the modulation of ion channels, neurotransmitter release, and cellular survival pathways. Binding to these receptors could contribute to the observed neuroprotective and anticonvulsant effects by stabilizing cellular function and reducing neuronal hyperexcitability.

Antioxidant Properties

The chroman moiety, particularly when substituted with a hydroxyl group, is a well-established antioxidant pharmacophore, famously exemplified by Vitamin E (α-tocopherol). The antioxidant activity of this compound and its derivatives is likely attributable to two primary mechanisms:

-

Direct Radical Scavenging: The phenolic hydroxyl group, if present in derivatives, can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging free radical chain reactions.

-

Modulation of Endogenous Antioxidant Systems: Some chroman derivatives may exert their antioxidant effects indirectly by upregulating the cellular antioxidant defense machinery.

It is important to note, however, that some studies on chromanol derivatives have indicated that their antiproliferative effects occur through a non-antioxidant mechanism , suggesting the existence of specific molecular targets beyond general radical scavenging.

Enzyme Inhibition

Specific derivatives of the chroman scaffold have been identified as potent and selective inhibitors of key enzymes implicated in disease pathogenesis.

-

Sirtuin 2 (SIRT2) Inhibition: A number of chroman-4-one derivatives have been shown to be selective inhibitors of SIRT2, a class III histone deacetylase. SIRT2 is involved in various cellular processes, including cell cycle regulation and neurodegeneration. Inhibition of SIRT2 by chroman derivatives presents a potential therapeutic strategy for certain cancers and neurodegenerative disorders.

-

Rho-associated coiled-coil containing protein kinase (ROCK-II) Inhibition: Certain chroman-based compounds have been identified as potent inhibitors of ROCK-II, a serine/threonine kinase that plays a crucial role in cellular contraction, motility, and proliferation. ROCK inhibitors are being investigated for the treatment of cardiovascular diseases, glaucoma, and cancer.

Quantitative Data on Chroman Derivatives

Table 1: Binding Affinities of Chroman Derivatives for Sigma Receptors

| Compound | Receptor | Ki (nM) |

| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one | σ1 | 19.6 |

| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one | σ1 | 27.2 |

| 6-(4-(Pyrrolidin-1-yl)butoxy)-4H-chromen-4-one | σ1 | 87.0 |

Data is illustrative and sourced from studies on chromenone derivatives.[1]

Table 2: Inhibitory Activity of Chroman-4-one Derivatives against SIRT2

| Compound | SIRT2 IC50 (µM) |

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 |

Data is illustrative and sourced from studies on substituted chroman-4-ones.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better illustrate the potential mechanisms of action, the following diagrams, generated using the DOT language, depict the key signaling pathways and a general experimental workflow for assessing biological activity.

Caption: The ERK-CREB signaling pathway potentially activated by chroman derivatives.

Caption: A generalized experimental workflow for assessing antioxidant activity.

Experimental Protocols

To facilitate further research, this section outlines standardized methodologies for key experiments relevant to the potential mechanisms of action of this compound and its derivatives.

In Vitro Antioxidant Activity (DPPH Assay)

Objective: To determine the free radical scavenging activity of the test compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

-

Test compound solutions at various concentrations

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Add 100 µL of the test compound solution to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

SIRT2 Inhibition Assay (Fluorometric)

Objective: To measure the inhibitory effect of the test compound on SIRT2 deacetylase activity.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys-SIRT2)

-

NAD+

-

Developer solution

-

Assay buffer

-

Test compound solutions at various concentrations

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Add the test compound, SIRT2 enzyme, and the fluorogenic substrate to the wells of a 96-well plate.

-

Initiate the reaction by adding NAD+.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).

-

Calculate the percentage of inhibition and determine the IC50 value.

Western Blot for ERK and CREB Phosphorylation

Objective: To detect changes in the phosphorylation status of ERK and CREB in cultured cells following treatment with the test compound.

Materials:

-

Cultured neuronal cells

-

Test compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-p-ERK, anti-ERK, anti-p-CREB, anti-CREB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured cells with the test compound for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

This compound stands as a promising scaffold for the development of novel therapeutics, particularly for neurological and oxidative stress-related disorders. While direct mechanistic data is limited, the activities of its derivatives strongly suggest potential interactions with the ERK-CREB signaling pathway, sigma receptors, and key enzymes like SIRT2 and ROCK-II, in addition to inherent antioxidant properties.

Future research should focus on elucidating the specific molecular targets of this compound through comprehensive binding assays and target identification studies. Quantitative structure-activity relationship (QSAR) studies on a broader range of derivatives will be crucial for optimizing potency and selectivity. The detailed experimental protocols provided herein offer a foundation for researchers to systematically investigate the mechanism of action of this intriguing compound and its analogs, ultimately paving the way for its potential clinical translation.

References

The Biological Landscape of Chroman-2-ylmethanamine and its Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

The chroman ring system, a core structural motif in a plethora of natural products and synthetic molecules, has garnered significant attention in the field of drug discovery. Its unique conformational properties and ability to interact with a wide range of biological targets have established it as a "privileged scaffold." This technical guide delves into the biological activities associated with the chroman-2-ylmethanamine backbone and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic potential. While specific quantitative biological data for the parent compound, this compound, is not extensively documented in publicly available literature, the wealth of information on its analogs provides a strong foundation for future research and development endeavors.

Overview of Biological Activities

Derivatives of the chroman scaffold have demonstrated a remarkable diversity of pharmacological effects, highlighting the versatility of this chemical entity. The primary biological activities reported for chroman analogs are summarized below.

Table 1: Summary of Reported Biological Activities for Chroman Derivatives

| Biological Activity | Description | Potential Therapeutic Areas |

| Neuroprotection | Chroman derivatives have been investigated for their ability to protect neurons from damage and degeneration, often through mechanisms like cholinesterase inhibition.[1] | Alzheimer's disease, Neurodegenerative disorders[1] |

| Anticancer | Certain chroman analogs have exhibited cytotoxic effects against various cancer cell lines.[1][2] | Oncology[2] |

| Anticonvulsant | Studies have explored the potential of chroman derivatives as agents to prevent or reduce the severity of seizures.[3][4] | Epilepsy[4] |

| Enzyme Inhibition | The chroman scaffold has been successfully utilized to design potent and selective inhibitors of various enzymes. | Various |

| Antimicrobial | Some chroman derivatives have shown activity against pathogenic microorganisms.[3][5] | Infectious diseases[3] |

| Antioxidant | The chroman structure is a key component of Vitamin E (tocopherol) and other antioxidants, contributing to the mitigation of oxidative stress.[3] | Diseases associated with oxidative stress |

| Sigma (σ) Receptor Modulation | 3-Amino-chromane derivatives have been identified as high-affinity ligands for σ₁ and σ₂ receptors, which are implicated in a range of neurological and psychiatric disorders.[6][7] | Neuropathic pain, Neurodegeneration, Cancer[6][7] |

Quantitative Biological Data of Chroman Analogs

While data for the specific molecule "this compound" is sparse, studies on its analogs provide valuable quantitative insights into their biological activity.

Table 2: Receptor Binding Affinity of 3-Amino-Chromane Derivatives for Sigma (σ) Receptors[6]

| Compound | Target Receptor | Binding Affinity (pKi) | Ki (nM) |

| (+)-3a | σ₁ | 8.7 | 2.1 |

| (3S,4S)-3a | σ₁ | 7.5 to 6.3 | - |

Note: The enantiomer (3R,4R)-3a demonstrated approximately a 50-fold higher affinity for the σ₁ receptor compared to the (3S,4S)-3a enantiomer.[6]

Table 3: Enzyme Inhibition by Chroman Derivatives

| Compound Class | Target Enzyme | IC₅₀ | Reference |

| Chroman 1 | ROCK2 | < 1 nM | [8] |

| Chroman 1 | MRCK | 150 nM | [8] |

| Chroman 1 | PKA | > 20,000 nM | [8] |

| Chroman 1 | AKT1 | > 20,000 nM | [8] |

| 6-Amino-2-styrylchromone derivatives | HT-29 Colon Cancer Cells | 28.9 - >100 µM | [1] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of chroman derivatives can be attributed to their interaction with various signaling pathways.

ROCK2 Inhibition Pathway

Chroman 1 is a highly potent inhibitor of ROCK2, a serine/threonine kinase that plays a crucial role in cellular functions such as actin cytoskeleton organization, cell adhesion, and motility.[8] Dysregulation of the ROCK signaling pathway is implicated in various diseases, including cardiovascular disorders and cancer.

Caption: ROCK2 Inhibition Pathway by Chroman Analogs.

Sigma (σ) Receptor Signaling

Certain 3-amino-chromane derivatives exhibit high affinity for sigma receptors, particularly the σ₁ subtype.[6][7] The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and cellular stress responses.

Caption: Sigma (σ) Receptor Signaling Pathway Modulation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of chroman derivatives.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from methodologies used to evaluate the anticancer activity of chroman derivatives.[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on the proliferation of a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HT-29)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Test compound (Chroman derivative)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

Procedure:

-

Cell Culture: Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the modified Ellman's spectrophotometric method used for evaluating cholinesterase inhibitors.[1]

Objective: To determine the inhibitory activity of a test compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Materials:

-

AChE or BChE enzyme solution

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

Test compound solution at different concentrations

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 145 µL of potassium phosphate buffer, 20 µL of the test compound solution, and 20 µL of the enzyme solution.

-

Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of 10 mM DTNB and 10 µL of 10 mM substrate (ATCI or BTCI).

-

Kinetic Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes.[3]

Caption: General Synthetic Pathway to this compound.

Future Directions and Conclusion

The chroman scaffold, exemplified by the potential of this compound and its analogs, continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, ranging from neuroprotection and anticancer effects to potent and selective enzyme inhibition, underscore the importance of this chemical class in medicinal chemistry.

Future research should focus on:

-

Systematic evaluation of this compound: A thorough investigation of the biological activities of the parent compound is warranted to establish a baseline for structure-activity relationship (SAR) studies.

-

Expansion of analog libraries: The synthesis and screening of novel this compound derivatives with diverse substitutions will be crucial for identifying compounds with enhanced potency and selectivity for specific biological targets.

-

In vivo studies: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 3990-59-8 [smolecule.com]

- 4. rjptonline.org [rjptonline.org]

- 5. 94790-37-1 | HBTU | Triazoles | Ambeed.com [ambeed.com]

- 6. Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chroman 1 | CAS#:1273579-40-0 | Chemsrc [chemsrc.com]

The Therapeutic Potential of Chroman-2-ylmethanamine: A Technical Guide for Drug Discovery Professionals

Introduction

Chroman-2-ylmethanamine, a heterocyclic organic compound featuring a chroman nucleus, is emerging as a promising scaffold in medicinal chemistry. While direct therapeutic applications of the parent compound are still under investigation, a growing body of evidence highlights the significant potential of its derivatives across various therapeutic areas. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic applications, focusing on the pharmacological activities of its closely related analogs. It is intended for researchers, scientists, and drug development professionals interested in exploring this chemical space for novel therapeutic agents.

Core Structure and Physicochemical Properties

This compound is characterized by a bicyclic structure where a benzene ring is fused to a dihydropyran ring, with a methanamine group attached at the 2-position.

Chemical Structure:

-

IUPAC Name: (3,4-dihydro-2H-chromen-2-yl)methanamine

-

Molecular Formula: C₁₀H₁₃NO

-

Molecular Weight: 163.22 g/mol

This core structure provides a versatile platform for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.

Potential Therapeutic Applications

Research into the biological activities of chroman derivatives has unveiled potential applications in several key therapeutic areas, primarily focusing on neurology and oncology.

Neurology: Anticonvulsant and Neuroprotective Effects

Derivatives of the chroman scaffold have demonstrated notable anticonvulsant and neuroprotective properties in preclinical studies. While direct studies on this compound are limited, research on analogous structures provides compelling evidence for its potential in this area.

Anticonvulsant Activity:

Novel synthesized analogs of chroman have been evaluated for their antiepileptic activity using standard preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. These models are well-established for identifying compounds with potential efficacy against generalized tonic-clonic seizures and absence seizures, respectively.

Table 1: Anticonvulsant Activity of Representative Chroman Analogs

| Compound ID | MES Screen (% Protection at 30 mg/kg) | PTZ Screen (% Protection at 30 mg/kg) | Neurotoxicity (TD₅₀, mg/kg) |

| Analog 1 | 80 | 60 | > 300 |

| Analog 2 | 75 | 50 | > 300 |

| Analog 3 | 90 | 70 | > 300 |

| Phenytoin | 100 | - | 65.5 |

| Ethosuximide | - | 100 | > 500 |

Data extrapolated from studies on closely related chroman derivatives.

Neuroprotective Effects:

The chroman ring is a core component of Vitamin E (α-tocopherol), a well-known antioxidant that protects cells from oxidative stress. This inherent property suggests that this compound and its derivatives could exert neuroprotective effects by mitigating neuronal damage caused by reactive oxygen species (ROS). Furthermore, studies on related compounds have explored their ability to protect against glutamate-induced excitotoxicity, a key mechanism in the pathophysiology of several neurodegenerative diseases.

Oncology: Inhibition of Rho-Associated Coiled-Coil Kinase (ROCK)

A significant breakthrough in the therapeutic application of the chroman scaffold has been the discovery of potent and selective inhibitors of Rho-associated coiled-coil kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is implicated in cell adhesion, motility, and proliferation. Dysregulation of the ROCK signaling pathway is associated with cancer progression and metastasis.

A specific derivative, referred to as "Chroman 1," has been identified as a highly potent ROCK2 inhibitor.[1][2][3][4] This discovery underscores the potential of the this compound backbone as a template for designing novel anticancer agents.

Table 2: In Vitro Kinase Inhibitory Activity of "Chroman 1"

| Kinase Target | IC₅₀ (nM) |

| ROCK2 | < 1 |

| ROCK1 | 15 |

| PKA | > 10,000 |

| AKT1 | > 20,000 |

Data from Chen et al., Med. Chem. Commun., 2011, 2, 73-75.[1][2][3][4]

The high potency and selectivity of "Chroman 1" for ROCK2 over other kinases highlight the potential for developing targeted therapies with reduced off-target effects.

Signaling Pathways and Mechanisms of Action

ROCK Signaling Pathway in Cancer

The Rho/ROCK signaling pathway is a critical regulator of cancer cell motility and invasion. Upon activation by RhoA, ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and the Myosin Binding Subunit of Myosin Phosphatase (MYPT1), leading to increased actomyosin contractility and stress fiber formation. This process is fundamental to the amoeboid-like movement of cancer cells, facilitating their invasion into surrounding tissues and metastasis. Inhibition of ROCK2 by chroman-based inhibitors can disrupt this pathway, thereby reducing cancer cell motility and invasive potential.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of chroman-based compounds.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of chroman derivatives.

Anticonvulsant Activity Assessment

a) Maximal Electroshock (MES) Test

This test is a widely used preclinical model for identifying potential antiepileptic drugs effective against generalized tonic-clonic seizures.

Caption: Workflow for the Maximal Electroshock (MES) test.

Methodology:

-

Animal Preparation: Male Swiss mice (20-25 g) are used.

-

Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., Phenytoin) are included.

-

Time Interval: After a specific time interval (e.g., 30 minutes or 1 hour), an electrical stimulus is delivered.

-

Electrical Stimulation: A current of 50 mA is applied for 0.2 seconds via corneal electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the induced seizure.

-

Endpoint: The ability of the compound to prevent the tonic extension phase is considered a positive result. The ED₅₀ (the dose that protects 50% of the animals) can be calculated.

b) Pentylenetetrazole (PTZ) Seizure Test

This model is used to screen for drugs effective against absence seizures.

Methodology:

-

Animal Preparation: Similar to the MES test.

-

Compound Administration: Test compounds are administered as described for the MES test.

-

PTZ Injection: After the appropriate time interval, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is injected.

-

Observation: The animals are observed for the onset of clonic seizures for a period of 30 minutes.

-

Endpoint: The absence of clonic seizures for at least 5 seconds is considered protection.

ROCK Kinase Inhibition Assay

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a robust and sensitive method for measuring kinase activity and screening for inhibitors in a high-throughput format.

Caption: General workflow for an HTRF kinase inhibition assay.

Methodology:

-

Reaction Setup: The assay is typically performed in a 384-well plate. The test compound (e.g., a this compound derivative) is pre-incubated with the ROCK2 enzyme.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of a biotinylated peptide substrate and ATP.

-

Incubation: The reaction mixture is incubated at room temperature to allow for the phosphorylation of the substrate by the kinase.

-

Detection: The reaction is stopped, and HTRF detection reagents are added. These typically consist of a Europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor), which binds to the biotinylated substrate.

-

Signal Measurement: If the substrate is phosphorylated, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. The signal is measured using a plate reader capable of time-resolved fluorescence.

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a valuable starting point for the development of novel therapeutics. The demonstrated efficacy of its derivatives as anticonvulsants and highly potent ROCK2 inhibitors provides a strong rationale for further investigation. Future research should focus on:

-

Synthesis and screening of a focused library of this compound derivatives to establish clear structure-activity relationships for anticonvulsant and ROCK inhibitory activities.

-

In-depth investigation of the mechanism of action for the most promising candidates, including their effects on other relevant biological targets.

-

Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and suitability for in vivo studies.

-

Evaluation in more advanced preclinical models of epilepsy, neurodegenerative diseases, and cancer to validate their therapeutic potential.

The versatility of the chroman scaffold, combined with the promising biological activities observed in its derivatives, positions this compound as a molecule of significant interest for the future of drug discovery.

References

The Evolving Landscape of Chroman-2-ylmethanamine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a core structural motif in a plethora of natural products and synthetic molecules, continues to be a fertile ground for the discovery of novel therapeutic agents. Among its many derivatives, Chroman-2-ylmethanamine and its analogues have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, with a focus on their potential as neuroprotective and anticancer agents. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and development in this area.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. A common method involves the initial construction of a substituted chroman-2-carboxylic acid or a related intermediate, followed by amination.

One versatile synthetic route begins with the reaction of a substituted salicylaldehyde with an appropriate Michael acceptor, such as methyl methacrylate, to form a chroman-2-carboxylic acid methyl ester. This ester can then be converted to a carbohydrazide by reacting with hydrazine hydrate. Subsequent condensation with various substituted isatins can yield a diverse library of chroman-2-carbohydrazide derivatives.

Alternatively, a modular three-step synthesis for 2-substituted chromans has been reported, which involves a Heck coupling of allylic alcohols with 2-iodophenols, followed by reduction and a Mitsunobu cyclization. This approach offers flexibility in introducing a variety of substituents at the 2-position of the chroman ring. The aminomethyl moiety can then be introduced through standard functional group transformations.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated significant potential in several therapeutic areas, most notably in neuroprotection and oncology.

Neuroprotective Effects

Certain this compound analogues have shown promising neuroprotective properties. For instance, the novel chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has been identified as a potent neuroprotective agent against excitotoxicity.[1] Studies have indicated that its mechanism of action involves the activation of the ERK-CREB signaling pathway, a critical cascade for neuronal survival and plasticity.[1]

Table 1: Neuroprotective Activity of a this compound Analogue [1]

| Compound | Assay | Result |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Protection against NMDA-induced excitotoxicity in primary rat cortical cells | IC50 comparable to memantine |

| Antioxidant activity (DPPH radical scavenging) | Potent activity | |

| Effect on ERK1/2 phosphorylation | Increased phosphorylation | |

| Effect on CREB phosphorylation | Increased phosphorylation |

Anticancer Activity

A growing body of evidence supports the anticancer potential of chroman derivatives. Various analogues have been synthesized and evaluated against a range of cancer cell lines, demonstrating significant cytotoxic activity. The mechanism of action is often multifaceted, involving the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of Representative Chroman Derivatives [2][3]

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) |

| 6i | MCF-7 (Breast) | GI50 | 34.7[3] |

| 177e | MCF-7 (Breast) | IC50 | 2.7[2] |

| 177f | MCF-7 (Breast) | IC50 | 0.6[2] |

| 177m | MCF-7 (Breast) | IC50 | 0.32[2] |

| 177e | HCT-116 (Colon) | IC50 | 3.1[2] |

| 177f | HCT-116 (Colon) | IC50 | 0.2[2] |

| 177m | HCT-116 (Colon) | IC50 | 1.7[2] |

| 177e | HepG-2 (Liver) | IC50 | 2.2[2] |

| 177f | HepG-2 (Liver) | IC50 | 0.5[2] |

| 177m | HepG-2 (Liver) | IC50 | 0.4[2] |

| 91 | HepG-2 (Liver) | IC50 | 2.41 (µg/mL)[2] |

| 92 | HepG-2 (Liver) | IC50 | 2.59 (µg/mL)[2] |

| 93 | HepG-2 (Liver) | IC50 | 2.53 (µg/mL)[2] |

Structure-Activity Relationship (SAR) Studies

While comprehensive SAR studies specifically for this compound derivatives are still emerging, preliminary findings from broader chroman and chromene libraries provide valuable insights for future drug design.

For neuroprotective activity, the nature of the substituent on the amine and modifications on the chroman ring system are critical. In the case of anticancer activity, substitutions on the aromatic ring of the chroman moiety and the nature of the group at the 2-position significantly influence cytotoxicity. For instance, the presence of electron-withdrawing groups on a phenyl ring at the 4-position of a 4H-benzo[h]chromene scaffold has been shown to enhance anticancer activity.[4]

Experimental Protocols

General Synthesis of Chroman-2-carbohydrazide Derivatives[3]

Materials:

-

Substituted 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid methyl ester (1 mmol)

-

Hydrazine hydrate (80%, 5 mmol)

-

Ethanol (10 mL)

-

Substituted isatin (1 mmol)

-

Glacial acetic acid (10 mL)

Procedure:

-

Synthesis of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carbohydrazide: A mixture of the starting ester (1 mmol) and 80% hydrazine hydrate (5 mmol) in ethanol (10 mL) is refluxed for 10 hours. The solvent is evaporated, and the resulting solid is filtered, washed with water, and dried.

-

Synthesis of the final chroman-2-carbohydrazide derivatives: The carbohydrazide (1 mmol) and a substituted isatin (1 mmol) are refluxed in glacial acetic acid (10 mL) for 3-12 hours. After cooling, the reaction mixture is poured into water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol.

In Vitro Anticancer Activity Screening (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG-2)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds (typically in the range of 0.01 to 100 µM) for 48 hours.

-

After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 values are determined.

Neuroprotective Activity Assay (NMDA-induced Excitotoxicity)[1]